![molecular formula C18H23N7O B2645035 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine CAS No. 2201779-59-9](/img/structure/B2645035.png)
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine
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Description
This compound is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine scaffold . It has a complex structure with multiple rings, including a cyclobutyl ring, a triazolo[4,3-b]pyridazine ring, and an azetidine ring . The compound also contains a methyl group and a 3-methyl-1,2-oxazol-5-yl)methyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, has been studied .Physical And Chemical Properties Analysis
The compound is a pale yellow solid with a melting point of 188–189 °C . Its molecular formula is C17H19FN8 and it has an average mass of 354.385 Da and a monoisotopic mass of 354.171661 Da .Scientific Research Applications
- 1,2,3-Triazoles are privileged structural motifs in drug design. Although not found in nature, they offer high chemical stability, aromatic character, and hydrogen bonding ability. Many medicinal compounds with a 1,2,3-triazole core are available in the market, including anticonvulsants, antibiotics, and anticancer drugs .
- The click chemistry approach, particularly the Huisgen 1,3-dipolar cycloaddition, has been widely used to synthesize 1,2,3-triazoles. This method allows efficient and straightforward assembly of complex molecules. Researchers can leverage this strategy to modify the compound or create derivatives for specific applications .
Drug Discovery
Click Chemistry
properties
IUPAC Name |
1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c1-12-8-15(26-22-12)11-23(2)14-9-24(10-14)17-7-6-16-19-20-18(25(16)21-17)13-4-3-5-13/h6-8,13-14H,3-5,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPRPYAIDMFWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine |
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